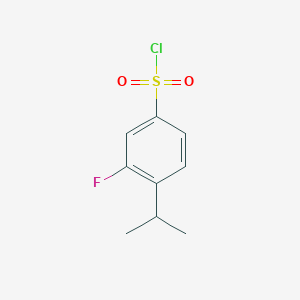
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClFNO4S2. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Fluoro-4-(propan-2-yl)benzenesulfonyl chloride.
Chlorosulfonation: The starting material undergoes chlorosulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学研究应用
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
作用机制
The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl).
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine atom and an isopropyl group.
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the isopropyl group.
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride: Contains additional functional groups compared to 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This combination of functional groups makes it a versatile reagent in organic synthesis and various scientific research applications.
生物活性
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the presence of a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. Its molecular formula is C9H10ClFNO2S, and it has a molecular weight of 239.69 g/mol.
Sulfonyl chlorides are often utilized as electrophiles in organic synthesis and can interact with various biological targets. The biological activity of this compound may stem from its ability to form covalent bonds with nucleophiles in biological systems, potentially leading to inhibition or modulation of enzyme activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some sulfonyl chlorides have shown effectiveness against bacterial and fungal strains. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus.
- Analgesic Effects : Certain analogs have been investigated for their potential as analgesics, particularly through their action on the TRPV1 receptor, which is involved in pain signaling .
Data Table: Biological Activity Comparisons
Case Studies
- Analgesic Activity : A study on related sulfonamide compounds indicated that specific substitutions can enhance binding affinity to the TRPV1 receptor. For example, the N-benzyl phenylsulfonamide showed a significant reduction in pain responses in formalin-induced pain models, suggesting that modifications to the sulfonamide group can lead to increased analgesic efficacy .
- Antimicrobial Efficacy : In vitro studies have demonstrated that sulfonamide derivatives exhibit potent antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed using standard broth dilution methods, revealing promising results against both Gram-positive and Gram-negative bacteria .
属性
分子式 |
C9H10ClFO2S |
|---|---|
分子量 |
236.69 g/mol |
IUPAC 名称 |
3-fluoro-4-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-4-3-7(5-9(8)11)14(10,12)13/h3-6H,1-2H3 |
InChI 键 |
TWPGORTZQKLFBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















